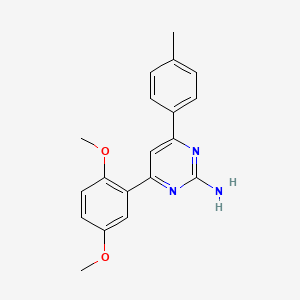

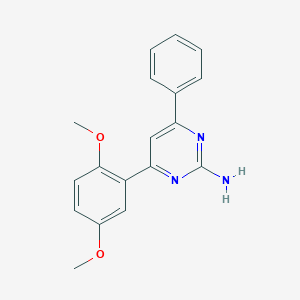

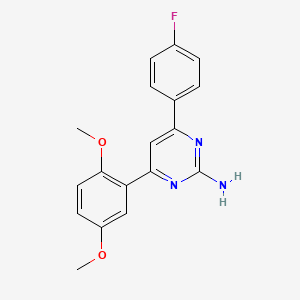

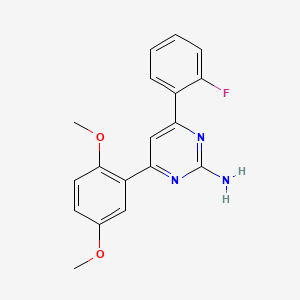

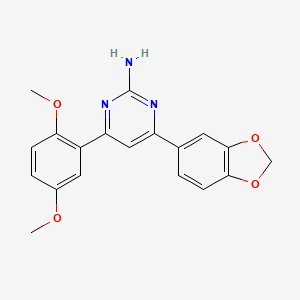

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 2C-T-18, is a psychoactive compound belonging to the family of phenethylamines. It is a derivative of 4,6-diarylpyrimidin-2-amine, which has been shown to have anticancer properties .

Synthesis Analysis

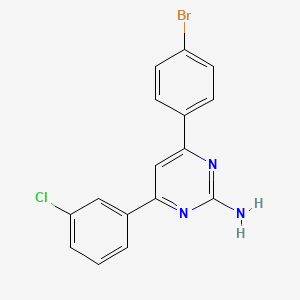

The synthesis of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine derivatives involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .Molecular Structure Analysis

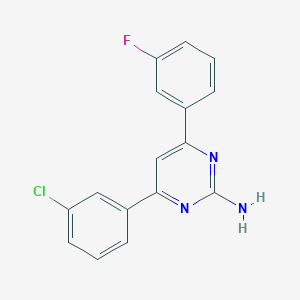

The molecular structure of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is characterized by the presence of a pyrimidine ring flanked by two phenyl rings, each substituted with two methoxy groups . The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased the activity .Applications De Recherche Scientifique

Anticancer Properties

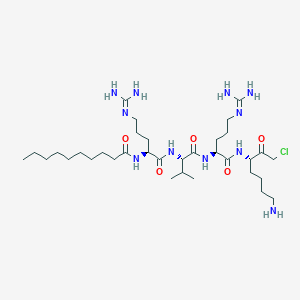

Several 4,6-diarylpyrimidin-2-amine derivatives, including “4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine”, show anticancer properties . These compounds have been used to develop potent anticancer chemotherapeutic agents . For example, derivative 12 of this compound has been found to inhibit Aurora kinase A (AURKA) activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .

Inhibition of Aurora Kinase A

The compound has been used in the design and synthesis of derivatives for the inhibition of Aurora kinase A . Aurora kinase A is a protein that functions in the regulation of mitosis, and its inhibition can lead to the prevention of cancer cell proliferation .

Psychoactive Properties

“4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine”, also known as 2C-T-18, is a psychoactive compound belonging to the family of phenethylamines. Phenethylamines are a class of compounds that have been associated with various psychoactive effects.

Broad Spectrum of Biological Activities

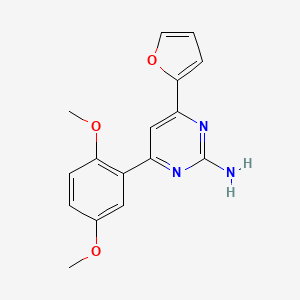

2-Aminopyrimidine pharmacophores, including “4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine”, have shown a broad spectrum of biological activities . These include use against Parkinson’s disease, displaying anti-bacterial, anti-platelet, antidiabetic, and antitumor properties .

Potential for Innovative Applications

The unique structural features of “4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine” offer a wealth of opportunities for innovative applications in various fields . This makes it a versatile and highly specialized chemical compound that holds immense potential for researchers and scientists across various fields .

Orientations Futures

Future research could focus on further characterizing the mechanism of action of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine and its derivatives, as well as exploring their potential as anticancer agents . Additionally, more studies are needed to fully understand the physical and chemical properties, as well as the safety and hazards, associated with this compound.

Mécanisme D'action

Target of Action

The primary target of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by helping to separate the chromosomes .

Mode of Action

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to a reduction in the phosphorylation of AURKA at Thr283 . This interaction disrupts the normal function of AURKA, affecting the cell division process .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing an accumulation in the G2/M phase . This disruption in the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .

Result of Action

The result of 4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine’s action is the induction of apoptosis in cancer cells . This is evidenced by the triggering of cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis .

Propriétés

IUPAC Name |

4,6-bis(2,5-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-12-5-7-18(26-3)14(9-12)16-11-17(23-20(21)22-16)15-10-13(25-2)6-8-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCWTSQCJMNGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2,5-dimethoxyphenyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.